Cas no 2411238-02-1 (Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate)
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate structure](https://ja.kuujia.com/scimg/cas/2411238-02-1x500.png)
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate 化学的及び物理的性質
名前と識別子
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- 2411238-02-1
- Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
- AT21896
- EN300-7536185
- lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate
- 2-(3-(BOC-AMINO)AZETIDIN-1-YL)ACETIC ACID LITHIUM SALT
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- インチ: 1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1
- InChIKey: VTOJHXBYBWYWHL-UHFFFAOYSA-M
- SMILES: O(C(NC1CN(CC(=O)[O-])C1)=O)C(C)(C)C.[Li+]
計算された属性
- 精确分子量: 236.13483546g/mol
- 同位素质量: 236.13483546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 285
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.7Ų
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7536185-0.5g |
lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95.0% | 0.5g |
$1025.0 | 2025-03-10 | |
Enamine | EN300-7536185-1.0g |
lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95.0% | 1.0g |
$1315.0 | 2025-03-10 | |
Enamine | EN300-7536185-0.25g |
lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95.0% | 0.25g |
$650.0 | 2025-03-10 | |
Aaron | AR028EDR-5g |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 5g |
$5267.00 | 2023-12-15 | |
1PlusChem | 1P028E5F-100mg |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 100mg |
$627.00 | 2024-05-22 | |
1PlusChem | 1P028E5F-250mg |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 250mg |
$866.00 | 2024-05-22 | |
1PlusChem | 1P028E5F-10g |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 10g |
$7048.00 | 2024-05-22 | |
Aaron | AR028EDR-50mg |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 50mg |
$446.00 | 2025-02-16 | |
Aaron | AR028EDR-100mg |
lithium(1+)2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95% | 100mg |
$654.00 | 2025-02-16 | |
Enamine | EN300-7536185-10.0g |
lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-1-yl)acetate |
2411238-02-1 | 95.0% | 10.0g |
$5652.0 | 2025-03-10 |
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetateに関する追加情報
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate (CAS No. 2411238-02-1): An Overview
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate (CAS No. 2411238-02-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, represents a promising candidate for the development of new drugs targeting various diseases.
The chemical structure of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate is composed of a lithium salt and a substituted azetidine moiety. The azetidine ring, a four-membered heterocyclic compound, is known for its ability to form stable complexes with various metal ions, including lithium. The presence of the tert-butyl carbamate group (Boc) on the azetidine nitrogen atom adds further stability and reactivity to the molecule, making it an attractive target for drug design and synthesis.
Recent studies have highlighted the potential of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate in the treatment of neurological disorders, particularly those involving mood regulation and cognitive function. Lithium, a well-known mood stabilizer, has been used for decades in the treatment of bipolar disorder. However, its use is often limited by side effects such as nephrotoxicity and thyroid dysfunction. The introduction of the azetidine moiety in this compound may offer a more targeted and safer alternative to traditional lithium salts.
In preclinical studies, Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate has demonstrated promising results in animal models of depression and anxiety. These studies have shown that the compound can effectively modulate neurotransmitter levels in the brain, particularly serotonin and dopamine, which are key players in mood regulation. Additionally, the compound has exhibited neuroprotective properties, suggesting its potential in preventing neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetic profile of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate has also been extensively studied. Research indicates that the compound has good oral bioavailability and a favorable distribution profile, allowing it to cross the blood-brain barrier efficiently. This property is crucial for ensuring that the therapeutic effects are achieved at the target site without excessive systemic exposure.
Clinical trials are currently underway to evaluate the safety and efficacy of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate in human subjects. Preliminary data from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In addition to its potential therapeutic applications, Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate has also been explored for its use as a research tool in biochemical and pharmacological studies. The compound's unique structure makes it an excellent probe for investigating the interactions between metal ions and biological systems, providing valuable insights into the mechanisms underlying metalloprotein function.
The synthesis of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate involves several steps, including the formation of the azetidine ring and subsequent functionalization with the Boc group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and commercial purposes.
In conclusion, Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-y l]acetate (CAS No. 2411238-02-1) represents a promising compound with potential applications in both therapeutic and research settings. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further investigation and development in the field of medicinal chemistry.
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